molecular formula C24H24N4O2S2 B250653 N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B250653
M. Wt: 464.6 g/mol
InChI Key: SELMPWQVFBNUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide, also known as MBPT, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of carbamothioyl compounds and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. It has been shown to interact with dopamine, serotonin, and noradrenaline receptors, which are involved in the regulation of mood, emotion, and behavior. Moreover, this compound has been found to possess significant antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exert significant biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which are associated with the regulation of mood and behavior. Moreover, this compound has been found to possess significant antioxidant properties, which may protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess significant pharmacological activity in animal models. Moreover, it has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in water and requires the use of organic solvents for its administration. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Moreover, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents for the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications and has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties in animal models. Moreover, it has been found to possess significant neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. While there are some limitations to the use of this compound in lab experiments, its potential applications make it an interesting compound for further study.

Synthesis Methods

The synthesis of N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2-methylbenzoyl)piperazine and 4-aminobenzenethiol to obtain this compound. The synthesis of this compound has been reported in several research articles and has been found to be a relatively simple and efficient process.

Scientific Research Applications

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess significant antipsychotic, antidepressant, and anxiolytic properties in animal models. It has also been found to have potential antitumor activity and has been studied for its use in cancer therapy. Moreover, this compound has been shown to possess significant neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H24N4O2S2/c1-17-5-2-3-6-20(17)23(30)28-14-12-27(13-15-28)19-10-8-18(9-11-19)25-24(31)26-22(29)21-7-4-16-32-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,31)

InChI Key

SELMPWQVFBNUPC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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